molecular formula C3H4S B1604907 2-Propyne-1-thiol CAS No. 27846-30-6

2-Propyne-1-thiol

Cat. No.: B1604907
CAS No.: 27846-30-6
M. Wt: 72.13 g/mol
InChI Key: BHLUERUPCAAQGF-UHFFFAOYSA-N
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Description

2-Propyne-1-thiol is an organic compound with the molecular formula C₃H₄S. It is a thiol, characterized by the presence of a sulfur-hydrogen (SH) group attached to a carbon atom. This compound is also known as propargyl mercaptan and is notable for its strong, unpleasant odor. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propyne-1-thiol can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with sodium hydrosulfide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactants and control the reaction conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Propyne-1-thiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert it into simpler thiols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

    Disulfides: Formed through oxidation.

    Hydrocarbons: Formed through reduction.

    Thioethers: Formed through substitution reactions.

Scientific Research Applications

2-Propyne-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Propyne-1-thiol involves its ability to interact with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

2-Propyne-1-thiol can be compared with other thiols, such as:

    2-Propene-1-thiol: Similar structure but with a double bond instead of a triple bond.

    2-Propanethiol: Similar structure but with a saturated carbon chain.

    Allyl mercaptan: Another thiol with a similar structure but different reactivity.

The uniqueness of this compound lies in its triple bond, which imparts distinct chemical properties and reactivity compared to other thiols.

Properties

IUPAC Name

prop-2-yne-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4S/c1-2-3-4/h1,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLUERUPCAAQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182158
Record name 2-Propyne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27846-30-6
Record name 2-Propyne-1-thiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027846306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propyne-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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